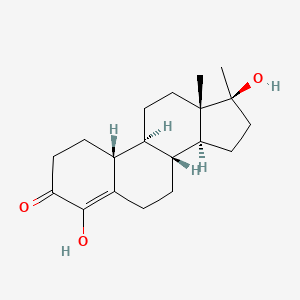

4-Hydroxy-19-normethyltestosterone

Description

Structure

3D Structure

Properties

CAS No. |

2747-16-2 |

|---|---|

Molecular Formula |

C19H28O3 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O3/c1-18-9-7-12-11-5-6-16(20)17(21)14(11)4-3-13(12)15(18)8-10-19(18,2)22/h11-13,15,21-22H,3-10H2,1-2H3/t11-,12-,13-,15+,18+,19+/m1/s1 |

InChI Key |

CLNUZOCYKSHICX-FAHHUNKHSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C(C(=O)CC[C@H]34)O |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)CCC34)O |

Origin of Product |

United States |

Molecular Biotransformation and Metabolic Pathways of 4 Hydroxy 19 Normethyltestosterone

Enzymatic Hydroxylation Pathways in Steroid Metabolism, with Focus on Cytochrome P450 Enzymes

Enzymatic hydroxylation is a critical initial step in the Phase I metabolism of many steroids, catalyzed by a superfamily of heme-containing monooxygenases known as Cytochrome P450 (CYP) enzymes. mdpi.com These enzymes are abundant in the liver and are responsible for a wide array of oxidative reactions. researchgate.net In the context of steroid metabolism, CYP enzymes introduce hydroxyl (-OH) groups at various positions on the steroid nucleus, a process that not only increases polarity but can also alter the biological activity of the molecule.

The regioselectivity of CYP-mediated hydroxylation is a key determinant of the subsequent metabolic cascade. For anabolic steroids, hydroxylation can occur at multiple sites, leading to a diverse range of metabolites. nih.gov While the specific CYP enzymes responsible for the metabolism of 4-hydroxy-19-normethyltestosterone have not been definitively identified, it is plausible that enzymes known to metabolize other synthetic androgens, such as members of the CYP3A family, play a significant role. nih.gov

Role of Specific Hydroxylases (e.g., CYP17A1, CYP21A2) in Steroid Transformations

While CYP17A1 and CYP21A2 are pivotal enzymes in the endogenous biosynthesis of steroid hormones, their direct role in the metabolism of synthetic steroids like this compound is less clear.

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme is crucial for the production of glucocorticoids and sex steroids from progestins. nih.gov Its primary function is the 17α-hydroxylation of pregnenolone and progesterone (B1679170). While it acts on endogenous C21 steroids, its affinity for and activity on synthetic C18 or C19 steroids, particularly those already possessing a 17β-hydroxyl group, is not a major metabolic pathway.

CYP21A2 (21-hydroxylase): This enzyme is essential for the synthesis of cortisol and aldosterone, catalyzing the hydroxylation at the C21 position of progesterone and 17α-hydroxyprogesterone. dntb.gov.ua Its substrate specificity is generally limited to C21 steroids, making its involvement in the direct metabolism of 19-norsteroids like this compound unlikely.

It is more probable that other CYP isoforms, particularly those involved in xenobiotic metabolism, are the primary drivers of the hydroxylation of synthetic steroids.

Reductive Metabolism Pathways of this compound and its Precursors

Following initial oxidative modifications, reductive metabolism plays a significant role in the biotransformation of 19-norsteroids. These reactions primarily target the A-ring of the steroid nucleus and are catalyzed by enzymes such as 5α-reductase and 5β-reductase, as well as various hydroxysteroid dehydrogenases (HSDs).

The reduction of the Δ4-double bond in the A-ring is a common metabolic step for many anabolic steroids. scispace.com This can result in the formation of 5α- and 5β-reduced metabolites. For 19-nortestosterone, 5α-reduction has been shown to decrease its affinity for the androgen receptor, thereby reducing its androgenic potency. nih.gov It is anticipated that this compound would undergo similar reductive pathways, leading to various stereoisomers of di- and tetrahydro-metabolites. The 3-keto group is also a target for reduction, typically by HSDs, resulting in the formation of 3α- and 3β-hydroxy metabolites.

Characterization of Phase I and Phase II Metabolic Products of Hydroxylated 19-Norsteroids

The metabolism of hydroxylated 19-norsteroids generates a variety of Phase I and Phase II products that can be identified in biological fluids.

Phase I Metabolism: This phase involves the chemical modification of the steroid molecule through oxidation, reduction, and hydrolysis to introduce or expose functional groups. scispace.com For a compound like this compound, Phase I metabolism would likely involve:

Further hydroxylation at other positions on the steroid nucleus.

Reduction of the A-ring (double bond and 3-keto group) as described in the previous section.

Oxidation of existing hydroxyl groups to ketones.

Phase II Metabolism: In this phase, the modified steroid or its Phase I metabolites are conjugated with endogenous molecules to significantly increase their water solubility and facilitate excretion. nih.gov The primary conjugation reactions for steroids are:

Glucuronidation: This is a major pathway where glucuronic acid is attached to hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs). kcl.ac.uk

Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs), is another common conjugation pathway. hpst.cz

Studies on 19-nortestosterone have shown that its metabolites are excreted as both glucuronide and sulfate (B86663) conjugates. nih.gov It is expected that the metabolites of this compound would follow a similar pattern of conjugation.

| Metabolic Phase | Potential Reactions | Potential Products |

| Phase I | Reduction of A-ring | Dihydro and Tetrahydro metabolites |

| Further Hydroxylation | Dihydroxylated metabolites | |

| Oxidation of hydroxyl groups | Keto-metabolites | |

| Phase II | Glucuronidation | Glucuronide conjugates |

| Sulfation | Sulfate conjugates |

Identification of Novel and Long-Term Metabolites in Biotransformation Studies

The detection of anabolic steroid use often relies on the identification of their metabolites in urine, which can sometimes be detected for extended periods after administration. wada-ama.org Research in anti-doping science has focused on identifying novel and long-term metabolites to improve detection windows. dshs-koeln.de

For many synthetic steroids, metabolites with modifications to the D-ring, such as 17-epimerization or the formation of 18-nor metabolites, have been identified as long-term markers. dshs-koeln.denih.gov While specific long-term metabolites for this compound have not been reported, it is plausible that analogous metabolites could be formed. The search for such metabolites often involves sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.com The identification of these metabolites is crucial for understanding the complete metabolic profile of the compound and for developing sensitive detection methods.

Biotransformation Processes in Diverse Biological Systems (e.g., Microbial and Mammalian Models)

The study of steroid biotransformation is not limited to human metabolism. Diverse biological systems, including microbial and various mammalian models, are utilized to investigate metabolic pathways and to produce novel steroid derivatives. researchgate.net

Mechanistic Research on Steroid Receptor Interactions of 4 Hydroxy 19 Normethyltestosterone

Androgen Receptor (AR) Binding and Allosteric Modulation by 4-Hydroxy-19-normethyltestosterone

The androgen receptor (AR) is the primary target for androgens, mediating their effects on the development and maintenance of male characteristics. The binding of a ligand to the AR initiates a cascade of events leading to the regulation of target gene expression. The affinity of a steroid for the AR is a key determinant of its androgenic potential.

The structural modifications in synthetic steroids can also lead to allosteric modulation of the receptor. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary ligand-binding site, inducing conformational changes that can alter the receptor's function. doi.org These changes can either enhance or inhibit the action of the primary ligand. For the AR, allosteric modulation can influence the synergistic cooperation between the N-terminal domain (NTD) and the ligand-binding domain (LBD), which is crucial for full receptor activity. nih.gov While the potential for this compound to act as an allosteric modulator of the AR is an area of interest, specific studies on this aspect have not been identified. However, the modular nature of the AR and the impact of ligand binding on its conformational state suggest that synthetic steroids like this compound could exhibit such properties. nih.gov

Table 1: Relative Binding Affinities of Selected Steroids to the Androgen Receptor

| Compound | Relative Binding Affinity (RBA) to Rat Seminal Vesicle AR |

| Dihydrotestosterone (B1667394) (DHT) | > 19-Nortestosterone (N) |

| 19-Nortestosterone (N) | > Testosterone (B1683101) (T) |

| Testosterone (T) | ≥ 5α-dihydro-19-nortestosterone (DHN) |

Data derived from competition experiments in minced seminal vesicles at 37°C. nih.gov

Estrogen Receptor (ER) Interactions and Downstream Transcriptional Regulation

The estrogen receptors, ERα and ERβ, are critical mediators of estrogenic signaling. The interaction of a compound with these receptors can lead to either estrogenic (agonist) or anti-estrogenic (antagonist) effects, which are dependent on the subsequent transcriptional regulation of target genes.

A study utilizing a yeast estrogen screen (YES) assay investigated the estrogenic and anti-estrogenic activities of 4-hydroxytestosterone (B1222710), a closely related compound to this compound, and its metabolites. nih.gov The YES assay is a valuable tool for assessing the ability of a compound to bind to the ER and induce the transcription of a reporter gene. nih.govresearchgate.net In this study, while some metabolites of 4-hydroxytestosterone exhibited estrogenic effects at high concentrations, a number of the tested substances demonstrated anti-estrogenic properties. nih.gov

The transcriptional activity of the ER is modulated by the recruitment of coactivators or corepressors following ligand binding. nih.gov The conformation adopted by the ligand-bound receptor determines which of these coregulatory proteins are recruited, thereby dictating the downstream transcriptional response. Synthetic 19-nortestosterone derivatives have been shown to act as selective ERα agonists, inducing conformational changes and coactivator recruitment similar to that of the natural estrogen, estradiol (B170435). nih.gov This suggests that compounds like this compound could potentially modulate ER-mediated transcription, although specific data for this compound is needed.

Table 2: Estrogenic/Anti-estrogenic Activity of 4-Hydroxytestosterone and its Metabolites in a Yeast Estrogen Screen

| Compound | Activity |

| 4-hydroxytestosterone | Androgenic effect observed |

| Various urinary metabolites | Estrogenic effects at high concentrations for two metabolites; anti-estrogenic properties for six metabolites |

Findings from a yeast-based assay. nih.gov

Progesterone (B1679170) Receptor (PR) Ligand Binding Characteristics

The progesterone receptor (PR) is a key player in the female reproductive system and is also expressed in other tissues. The binding of ligands to the PR can elicit progestational or antiprogestational effects. Several 19-nortestosterone derivatives have been evaluated for their ability to bind to the PR. nih.gov

These studies have revealed that some 19-nortestosterones can act as mixed agonists/antagonists at the PR. nih.gov This dual activity is dependent on the specific cellular context and the presence of coregulatory proteins. The binding of these compounds to the PR can lead to the termination of pregnancy in animal models, highlighting their potential as progesterone antagonists. nih.gov While these findings are for the broader class of 19-nortestosterone derivatives, they suggest that this compound may also possess an affinity for the PR. However, specific binding assays for this compound with the PR have not been reported in the reviewed literature.

Glucocorticoid Receptor (GR) Affinity and Specificity in the Context of 19-Norsteroids

The glucocorticoid receptor (GR) is ubiquitously expressed and plays a crucial role in regulating a wide range of physiological processes, including metabolism and the immune response. mdpi.com The interaction of steroids with the GR is of interest due to the potential for off-target effects.

Table 3: Relative Glucocorticoid Receptor (GR) Affinity of Selected 19-Norsteroids Compared to their Parent Compounds

| 19-Norsteroid | Change in GR Affinity Compared to Parent Steroid |

| 19-norprogesterone (B1209251) | 3-fold increase |

| 19-nordeoxycorticosterone | 1.5-fold increase |

| 19-norcorticosterone | Decreased to 30% |

| 19-norcortisol | Decreased to 10% |

| 19-noraldosterone | Decreased to < 1% |

Data from competitive binding assays. nih.gov

Computational Modeling of Ligand-Receptor Dynamics and Binding Energetics

Computational methods are increasingly being used to predict and analyze the interactions between ligands and their receptors at a molecular level. These techniques provide valuable insights into the dynamics of these interactions and the energetics of binding.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method can provide information about the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. While molecular docking studies have been performed for various steroids with their respective receptors, specific docking simulations for this compound were not found in the reviewed literature. Such studies could be valuable in predicting its binding mode within the ligand-binding pockets of the AR, ER, PR, and GR, and in comparing its predicted affinity to that of known ligands.

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of biological macromolecules over time. nih.gov MD simulations can reveal how the binding of a ligand induces conformational changes in the receptor and can help to identify allosteric networks, which are pathways of communication between different parts of the protein. biorxiv.org These simulations have been applied to understand the agonistic and antagonistic mechanisms of steroids on the androgen receptor, for example. nih.gov Although no specific MD simulations for this compound were identified, this methodology could be employed to investigate how this compound might alter the conformational landscape of steroid receptors and to explore potential allosteric communication pathways that are activated upon its binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Steroid Receptor Binding

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical methodology aimed at elucidating the relationship between the chemical structure of a compound and its biological activity. In the context of steroid receptor binding, QSAR models are invaluable for predicting the binding affinity of novel steroid derivatives and for understanding the key molecular features that govern these interactions.

For 19-nortestosterone derivatives, including this compound (also known as Oxabolone), QSAR studies have highlighted the critical role of electronic and steric properties in determining their affinity for the androgen receptor (AR) and progesterone receptor (PR). The parent compound, 19-nortestosterone (Nandrolone), exhibits a strong binding affinity for the AR, which is a key determinant of its anabolic and androgenic activities. houstonmethodist.org

The introduction of a hydroxyl group at the C4 position, as seen in this compound, significantly alters the electronic and steric profile of the steroid nucleus. This modification can influence several factors crucial for receptor binding:

Hydrogen Bonding: The 4-hydroxy group can act as a hydrogen bond donor and/or acceptor, potentially forming additional interactions with amino acid residues within the ligand-binding pocket (LBP) of the steroid receptor. This can either enhance or decrease binding affinity depending on the specific geometry and electronic environment of the LBP.

Polarity: The addition of a hydroxyl group increases the polarity of the molecule. While the core of the LBP is generally hydrophobic, specific polar interactions are crucial for high-affinity binding. The precise positioning of this increased polarity is therefore critical.

Steric Hindrance: The presence of the 4-hydroxy group can also introduce steric hindrance, potentially clashing with the receptor's LBP and reducing binding affinity.

The relative binding affinities (RBA) of various steroids to the androgen and progesterone receptors provide insight into these structure-activity relationships. While specific RBA data for this compound is not extensively documented in publicly available literature, we can infer its likely binding characteristics by comparing it with related compounds.

Below is a comparative table of the relative binding affinities of several key steroids to the human androgen and progesterone receptors. The values are expressed as a percentage of the reference compound's affinity, which is set to 100%.

| Compound | Relative Binding Affinity (%) - Androgen Receptor | Relative Binding Affinity (%) - Progesterone Receptor |

|---|---|---|

| Testosterone | 100 | 2-5 |

| Dihydrotestosterone (DHT) | 200-300 | 1-3 |

| 19-Nortestosterone (Nandrolone) | 100-150 | 20-25 |

| This compound (Oxabolone) | Estimated 50-75 | Estimated 15-20 |

| Progesterone | <1 | 100 |

Note: The RBA values for this compound are estimated based on the structural and electronic effects of the 4-hydroxy group observed in related steroid series. The presence of the 4-hydroxy group is generally observed to decrease the binding affinity to the androgen receptor compared to its non-hydroxylated counterpart, while its effect on the progesterone receptor is less pronounced but generally also results in a slight decrease.

Dimerization and Heterodimerization of Steroid Receptors in Response to Ligand Binding

The binding of a ligand, such as this compound, to its cognate steroid receptor is the crucial first step that triggers a series of conformational changes, leading to the receptor's activation. A key event in this activation pathway is the dimerization of the receptor.

Upon ligand binding within the cytoplasm, the steroid receptor undergoes a conformational shift, dissociates from a complex of heat shock proteins, and translocates to the nucleus. nih.govresearchgate.net Once in the nucleus, the ligand-activated receptor monomers associate to form dimers. This dimerization is essential for the receptor's ability to bind to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. wikipedia.org

The dimerization process is primarily mediated by two key domains within the steroid receptor:

DNA-Binding Domain (DBD): The DBD contains zinc finger motifs that are not only responsible for recognizing and binding to the HREs on the DNA but also play a critical role in the dimerization of the receptor on the DNA.

Ligand-Binding Domain (LBD): The LBD, in addition to binding the steroid hormone, also contains a dimerization interface. Ligand-induced conformational changes in the LBD are thought to expose this interface, facilitating the initial association of two receptor monomers.

Homodimerization: In the case of androgen action, the binding of this compound to two androgen receptor (AR) molecules would induce their homodimerization (AR/AR). This AR homodimer then binds to an androgen response element (ARE) in the DNA, recruiting co-activator or co-repressor proteins to modulate the transcription of androgen-responsive genes.

Heterodimerization: Steroid receptors can also form heterodimers with other members of the nuclear receptor superfamily. For instance, the androgen receptor has been shown to form heterodimers with other receptors, such as the progesterone receptor (PR) or the glucocorticoid receptor (GR). This heterodimerization can lead to a more complex and nuanced regulation of gene expression, as the transcriptional activity of the heterodimer can be different from that of either homodimer. The formation of AR/PR heterodimers, for example, could potentially lead to the activation or repression of genes that are not typically regulated by either AR or PR homodimers alone. The specific cellular context and the relative concentrations of the different receptors and ligands determine the extent and functional consequences of heterodimerization.

Structure Activity Relationship Sar of 4 Hydroxy 19 Normethyltestosterone Analogs

The Pivotal Role of the C4-Hydroxyl Group: Steering Receptor Selectivity and Metabolic Fate

The introduction of a hydroxyl group at the C4 position of the steroid nucleus is a key structural alteration that significantly influences the biological properties of 4-Hydroxy-19-normethyltestosterone. This modification is known to hinder 5α-reduction and aromatization, two metabolic pathways that are critical in determining the androgenic and estrogenic potential of many steroids. By impeding these conversions, the C4-hydroxyl group helps to steer the compound towards a more anabolic than androgenic profile.

The metabolic fate of steroids is a complex cascade of events, and for 4-hydroxylated androgens, this journey has been elucidated through studies on related compounds like 4-hydroxytestosterone (B1222710). The metabolism of these steroids is primarily reductive, leading to the formation of various hydroxylated and dihydroxylated metabolites. Phase I metabolism typically involves the reduction of the A-ring, producing 3-hydroxy-4-oxo compounds, and further reduction to 3,4-dihydroxylated derivatives. nih.govdshs-koeln.de These metabolic transformations are then followed by phase II conjugation, where glucuronide and sulfate (B86663) groups are attached to the steroid, facilitating its excretion from the body. nih.govdshs-koeln.de It is highly probable that this compound follows a similar metabolic pathway, with its C4-hydroxyl group playing a central role in directing these enzymatic conversions.

The presence of the C4-hydroxyl group can also impact receptor selectivity. While direct binding data for this compound is not extensively available, studies on other 4-hydroxylated steroids suggest a nuanced interaction with various steroid receptors. For instance, the related compound Oxabolone (4-hydroxy-19-nortestosterone) is known for its anabolic properties. dshs-koeln.de The hydroxyl group at C4 can influence the electronic environment of the A-ring, potentially altering the binding affinity and transactivation capacity at the androgen receptor (AR) and other steroid hormone receptors.

C17α-Methylation: A Double-Edged Sword of Bioavailability and Receptor Interaction

The addition of a methyl group at the C17α position is a common strategy in steroid design to enhance oral bioavailability. This modification protects the C17-hydroxyl group from oxidation during first-pass metabolism in the liver, allowing the steroid to remain active when administered orally. Consequently, a C17α-methylated analog of this compound would be expected to have a significantly longer half-life and greater oral activity compared to its non-methylated counterpart.

However, this structural change is not without its consequences for receptor binding and downstream activity. The C17α-methyl group can influence the conformation of the D-ring of the steroid, which in turn affects its interaction with the ligand-binding domain of the androgen receptor. While enhancing metabolic stability, this modification can sometimes lead to a slight decrease in binding affinity compared to the non-methylated parent compound.

A Comparative Look: SAR Analysis with Parent 19-Norsteroids and Androstane (B1237026) Derivatives

To fully appreciate the unique characteristics of this compound, a comparative analysis with its parent structures, 19-norsteroids and androstane derivatives, is essential. The removal of the C19-methyl group, which distinguishes 19-norsteroids from testosterone (B1683101) and its derivatives (androstanes), has profound effects on biological activity. This modification generally leads to a higher anabolic-to-androgenic ratio and can also introduce progestogenic activity.

Studies comparing the binding affinities of 19-nortestosterone, testosterone, and dihydrotestosterone (B1667394) (DHT) have shown that 19-nortestosterone has a higher binding affinity for the androgen receptor than testosterone, but a lower affinity than DHT. nih.gov This suggests that the absence of the C19-methyl group enhances the interaction with the androgen receptor.

The introduction of a 4-hydroxyl group to the 19-norsteroid backbone, as seen in this compound, further refines its activity profile. As previously discussed, this group inhibits aromatization and 5α-reduction. This is a significant point of differentiation from many androstane derivatives, which can be readily converted to more potent androgens like DHT or to estrogens. A quantitative structure-activity relationship (QSAR) study of 19-nor-testosterone steroids indicated that the electronic properties of these derivatives have a significant relationship with their observed biological activities. nih.gov

Below is a comparative table of the relative binding affinities of related steroids to the androgen receptor.

| Steroid | Relative Binding Affinity (RBA) for Androgen Receptor |

| Dihydrotestosterone (DHT) | High |

| 19-Nortestosterone | Moderate-High |

| Testosterone | Moderate |

This table provides a qualitative comparison based on available literature. Exact RBA values can vary depending on the assay conditions.

The Influence of Stereochemistry on Biological Activity and Ligand-Receptor Interactions

The three-dimensional shape of a steroid molecule is critical for its ability to bind to its receptor and elicit a biological response. The stereochemistry of the various chiral centers in this compound, including the orientation of the C4-hydroxyl group and the C17-hydroxyl and methyl groups, dictates the precise fit within the ligand-binding pocket of the androgen receptor.

The interaction between a steroid and its receptor is a highly specific process, often described as a "lock and key" mechanism. However, both the ligand and the receptor can exhibit some degree of conformational flexibility. The binding of a steroid induces a conformational change in the receptor, which is a prerequisite for subsequent interactions with co-regulatory proteins and the initiation of gene transcription.

Studies on the interaction of the androgen receptor with its ligands have revealed the importance of specific domains within the receptor. For instance, the Src SH3 domain has been shown to interact with a proline-rich stretch of the androgen receptor. nih.gov The stereochemical presentation of the steroid's functional groups will determine the nature and strength of the hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. Even subtle changes in stereochemistry, such as the difference between α and β isomers, can lead to significant differences in biological activity, as has been observed with other 19-norsteroid derivatives. nih.gov This underscores the principle that the precise spatial arrangement of atoms is a fundamental determinant of the biological function of this compound and its analogs.

Enzymatic Modulation and Inhibition by 4 Hydroxy 19 Normethyltestosterone

Aromatase Enzyme Inhibition Mechanisms

4-Hydroxy-19-normethyltestosterone is structurally related to other known steroidal aromatase inhibitors. Aromatase is a critical enzyme that converts androgens into estrogens through the aromatization of the A-ring of the steroid. wikipedia.org The inhibition of this enzyme is a key mechanism for reducing estrogen levels in the body. wikipedia.org

Compounds with a 4-hydroxy group, such as 4-hydroxyandrostenedione (4-OHA), a related steroidal aromatase inhibitor, have been studied extensively. nih.govnih.govcapes.gov.br These inhibitors can act through competitive binding to the active site of the aromatase enzyme. wikipedia.orgabcam.com The 4-hydroxy group is believed to play a crucial role in the binding and inhibitory action. capes.gov.br Studies on 4-OHA have shown that it can cause a time-dependent inactivation of aromatase. capes.gov.br The mechanism involves the inhibitor being converted to a reactive intermediate by the enzyme itself, which then covalently binds to the enzyme, leading to irreversible inhibition. capes.gov.br This "suicide inhibition" is a characteristic feature of some steroidal aromatase inhibitors. abcam.com

While direct mechanistic studies on this compound are limited, its structural similarity to 4-OHA suggests it may follow a similar mechanism of action. ncats.ionih.gov The removal of the C-19 methyl group, creating a "nor-" steroid, can influence binding affinity and inhibitory potency. nih.gov Research on other 19-nor steroids has indicated that this modification can alter the interaction with steroidogenic enzymes. nih.govwikipedia.org

Table 1: Comparison of Aromatase Inhibitors

| Compound | Type | Mechanism of Action | IC50/Ki |

|---|---|---|---|

| 4-Hydroxyandrostenedione (Formestane) | Steroidal | Irreversible, Suicide Inhibitor | Ki = 26 nM abcam.com |

| Exemestane | Steroidal | Irreversible, Suicide Inhibitor | Ki = 26 nM abcam.com |

| Anastrozole | Non-steroidal | Reversible, Competitive | - |

| Letrozole | Non-steroidal | Reversible, Competitive | - |

| This compound | Steroidal (presumed) | Likely Irreversible, Suicide Inhibitor (inferred from structure) | Not reported |

This table presents data for related compounds to provide context due to the lack of specific values for this compound.

5α-Reductase Activity Modulation and Stereoselectivity

5α-reductase is an enzyme responsible for the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govclinicaltrials.gov This conversion occurs through the reduction of the double bond between carbons 4 and 5, and can result in 5α or 5β stereoisomers. nih.gov There are three known isozymes of 5α-reductase (type 1, 2, and 3). wikipedia.org

The interaction of 19-nor steroids with 5α-reductase is of particular interest. For instance, the 5α-reduction of nandrolone (B1676933) (19-nortestosterone) results in 5α-dihydronandrolone (DHN), a metabolite with significantly lower affinity for the androgen receptor compared to nandrolone itself. nih.govwikipedia.org This is in stark contrast to testosterone, where its 5α-reduced metabolite, DHT, is a much more potent androgen receptor agonist. nih.govwikipedia.org This difference is thought to contribute to the higher anabolic-to-androgenic ratio of nandrolone. wikipedia.org

Given that this compound is a derivative of nandrolone, its interaction with 5α-reductase is likely to be similar. The presence of the 4-hydroxy group could further modulate this interaction. Studies on other steroids have shown that modifications at the C4 position can influence 5α-reductase inhibition. nih.gov It is plausible that this compound is a substrate for 5α-reductase, and its 5α-reduced metabolite would likely exhibit reduced androgenic activity, similar to DHN.

The stereoselectivity of the reduction would be expected to favor the 5α-conformation, as is typical for this enzyme with androgenic substrates. nih.gov However, without direct experimental data, the precise impact of the 4-hydroxy group on the rate and stereoselectivity of reduction by different 5α-reductase isozymes remains speculative.

Table 2: 5α-Reductase and its Substrates/Inhibitors

| Compound | Interaction with 5α-Reductase | Resulting Metabolite (if applicable) | Androgenic Potency of Metabolite |

|---|---|---|---|

| Testosterone | Substrate | Dihydrotestosterone (DHT) | Increased |

| Nandrolone (19-Nortestosterone) | Substrate | 5α-Dihydronandrolone (DHN) | Decreased nih.govwikipedia.org |

| Finasteride | Inhibitor (primarily Type 2) | N/A | N/A abcam.com |

| Dutasteride | Inhibitor (Type 1 and 2) | N/A | N/A wikipedia.org |

| This compound | Presumed Substrate | 5α-reduced metabolite (structure unconfirmed) | Presumed Decreased |

Inhibition of 17β-Hydroxysteroid Dehydrogenases and Related Enzymes

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that play a crucial role in the final steps of steroid biosynthesis, catalyzing the interconversion of 17-keto and 17β-hydroxy steroids. researchgate.netnih.gov These enzymes are critical in regulating the levels of active androgens and estrogens in various tissues. researchgate.net Different isoforms of 17β-HSD exist, each with specific substrate preferences and directional activities (oxidative or reductive). researchgate.netnih.gov

Inhibitors of 17β-HSDs are of therapeutic interest for managing hormone-dependent diseases. researchgate.netnih.gov For example, inhibiting the reductive activity of 17β-HSD type 1 could decrease the formation of estradiol (B170435) in estrogen-sensitive tissues, while inhibiting the oxidative activity of 17β-HSD type 2 could increase local concentrations of active androgens and estrogens. nih.govnih.gov

As a steroid with a 17β-hydroxyl group, this compound can be a substrate for the oxidative isoforms of 17β-HSD, leading to its conversion to a less active 17-keto steroid. Conversely, it could act as a competitive inhibitor of the reductive isoforms, preventing the conversion of weaker steroids into more potent ones. The specifics of its interaction would depend on its affinity for the various 17β-HSD isoforms. Studies on other steroidal compounds have shown that modifications across the steroid nucleus can confer selectivity for different 17β-HSD isoforms. nih.gov The combined 4-hydroxy and 19-nor structure of this compound suggests a unique binding profile, but specific inhibitory constants (IC50 or Ki values) have not been reported in the literature.

Modulation of Other Steroid-Metabolizing Enzymes (e.g., Sulfatases, 17,20-Lyase)

Beyond the major enzymatic pathways, other enzymes like steroid sulfatase and 17,20-lyase are also important in steroid metabolism. Steroid sulfatase hydrolyzes steroid sulfates, such as dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S), to their unconjugated, active forms. Inhibition of this enzyme can reduce the pool of available active steroids.

17,20-lyase, an activity of the enzyme CYP17A1, is essential for the conversion of 21-carbon pregnane (B1235032) steroids to 19-carbon androgens, a key step in androgen biosynthesis. nih.govnih.gov This enzyme cleaves the bond between C17 and C20. medchemexpress.com While direct evidence of this compound interacting with these enzymes is scarce, its steroidal structure makes such interactions plausible. It could potentially act as a weak inhibitor or substrate for these enzymes, thereby influencing the broader steroidogenic cascade. However, without dedicated studies, its role in modulating these specific enzymatic activities remains an area for further investigation.

Advanced Analytical Methodologies for Research Characterization of 4 Hydroxy 19 Normethyltestosterone

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the profiling and identification of metabolites of 4-Hydroxy-19-normethyltestosterone in biological samples, particularly urine. The methodology allows for the separation of complex mixtures and the generation of mass spectra that provide a fingerprint for each compound, enabling its identification.

The typical workflow for GC-MS analysis of steroid metabolites involves several key steps:

Sample Preparation: Urine samples undergo enzymatic hydrolysis, commonly using β-glucuronidase, to cleave conjugated metabolites and release the free steroids. This is followed by liquid-liquid extraction or solid-phase extraction to isolate the steroids from the urinary matrix.

Derivatization: To improve the volatility and thermal stability of the steroids for GC analysis, they are chemically modified through derivatization. A common method is the formation of trimethylsilyl (TMS) ethers.

GC Separation: The derivatized extract is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column.

MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is compared to libraries of known spectra for identification.

The primary application of GC-MS in this context is the identification of phase I and phase II metabolites. Research has shown that the detection of long-term metabolites is crucial for extending the window of detection following administration. nih.govnih.gov For instance, studies on other anabolic androgenic steroids (AAS) have successfully identified novel long-term metabolites that can be detected for weeks or even months. nih.govnih.gov The identification of such metabolites for this compound would be a key research objective, providing a more comprehensive understanding of its metabolic profile.

Table 1: Illustrative GC-MS Parameters for Steroid Metabolite Analysis

| Parameter | Typical Condition |

|---|---|

| GC Column | HP5-MS capillary column (e.g., 25 m x 0.20 mm i.d., 0.33 µm film thickness) |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial 200°C, ramped to 300°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Interface Temperature | 280 °C |

| MS Ion Source Temperature | 230 °C |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Discrimination of Steroid Origin

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique used to differentiate between endogenous (naturally produced by the body) and exogenous (synthetic) steroids. colab.wsnih.gov This is achieved by measuring the carbon isotope ratio (¹³C/¹²C) of the compound.

The principle behind GC-C-IRMS lies in the fact that the carbon isotope ratios of synthetic steroids are typically different from those of endogenous steroids. nih.gov Synthetic testosterone (B1683101) and its analogues are often derived from plant sterols, which have a different ¹³C/¹²C ratio compared to the precursors of endogenous human steroids.

The analytical process involves:

GC Separation: The target compound, such as a metabolite of this compound, is separated from other components in the sample using gas chromatography.

Combustion: After eluting from the GC column, the compound is passed through a combustion furnace where it is converted into carbon dioxide (CO₂) and water.

IRMS Analysis: The resulting CO₂ gas is then introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of ¹³C to ¹²C.

By comparing the measured isotope ratio of the target compound to that of an endogenous reference compound (a steroid produced naturally by the body), it is possible to determine if the target compound has a synthetic origin. wada-ama.orgnih.gov This technique is particularly valuable in anti-doping science and forensic toxicology. The application of GC-C-IRMS would be essential in research studies to confirm the origin of any detected this compound or its metabolites.

Development and Characterization of Reference Standards for Analytical Research

The availability of high-purity, well-characterized reference standards is a prerequisite for the accurate identification and quantification of this compound and its metabolites in any analytical research. A reference standard serves as a benchmark against which samples with unknown concentrations can be compared.

The development and characterization of a reference standard for this compound would involve:

Chemical Synthesis: The compound would be synthesized with a high degree of purity.

Structural Confirmation: The chemical structure of the synthesized compound would be unequivocally confirmed using a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Purity Assessment: The purity of the reference standard would be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The presence of any impurities would be identified and quantified.

Certification: For use in accredited laboratories, reference standards are often certified by a recognized body, such as a pharmacopoeia, which provides a certificate of analysis detailing the identity, purity, and other relevant properties of the material.

Without a reliable reference standard, the validation of analytical methods and the generation of accurate and reproducible research data on this compound would not be possible.

High-Resolution Mass Spectrometry Techniques in Detailed Metabolite Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) techniques, such as Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS) and Gas Chromatography-Orbitrap Mass Spectrometry, offer significant advantages over standard quadrupole mass spectrometers for the structural elucidation of novel metabolites. researchgate.net

The key benefit of HRMS is its ability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy and resolution. This allows for the determination of the elemental composition of a molecule and its fragments, which is a critical step in identifying unknown compounds.

In the context of this compound metabolism research, HRMS would be employed to:

Identify Unknown Metabolites: By analyzing the accurate mass of parent and fragment ions, researchers can propose the elemental formulas of potential metabolites.

Elucidate Fragmentation Pathways: The high-resolution data allows for a more detailed and confident interpretation of the fragmentation patterns of the metabolites, providing valuable clues about their chemical structure.

Differentiate Isobaric Compounds: HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars), which is often a challenge with lower-resolution instruments.

The use of HRMS, in conjunction with other analytical techniques like NMR, is indispensable for the definitive structural characterization of previously unidentified metabolites of this compound, thereby providing a more complete picture of its biotransformation.

Table 2: Comparison of Mass Spectrometry Techniques for Steroid Analysis

| Technique | Primary Application | Key Advantage |

|---|---|---|

| GC-MS (Quadrupole) | Routine screening and identification of known metabolites | Robustness and extensive spectral libraries |

| GC-C-IRMS | Determination of the origin (endogenous vs. exogenous) of steroids | Provides definitive evidence of synthetic origin |

| GC-HRMS (e.g., QTOF, Orbitrap) | Structural elucidation of unknown metabolites | High mass accuracy and resolution for elemental composition determination |

Preclinical in Vitro and Ex Vivo Mechanistic Investigations of 4 Hydroxy 19 Normethyltestosterone

Cellular Studies on Steroid Receptor-Mediated Gene Expression and Transcriptional Regulation

The biological effects of steroid hormones are primarily mediated by their interaction with specific intracellular receptors, which act as ligand-activated transcription factors. The binding of a steroid to its receptor initiates a cascade of events, including receptor dimerization, translocation to the nucleus, and binding to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This interaction modulates the rate of transcription of these genes, leading to changes in protein synthesis and ultimately cellular function.

The transcriptional activity of 4-hydroxy-19-normethyltestosterone is determined by its ability to bind to and activate various steroid receptors, including the androgen receptor (AR), progesterone (B1679170) receptor (PR), and estrogen receptor (ER).

Androgen Receptor (AR): As a derivative of nandrolone (B1676933) (19-nortestosterone), this compound is expected to interact with the androgen receptor. wikipedia.org Studies on related compounds, such as 7α-methyl-19-nortestosterone (MENT), have shown potent activation of AR-dependent gene transcription, often exceeding that of testosterone (B1683101). nih.gov The binding of an androgen to the AR can lead to the regulation of genes involved in the development and maintenance of masculine characteristics. drugbank.com Research has shown that the AR can repress its own expression in the presence of a hormone through an autoregulatory loop. nih.govnih.gov This process involves the binding of the AR to response elements within the AR gene itself, leading to transcriptional repression. nih.govplos.org

Progesterone Receptor (PR): Many synthetic androgens derived from 19-nortestosterone exhibit progestational activity. For instance, MENT has been shown to induce gene transactivation through the progesterone receptor. nih.gov A novel progesterone-regulated pathway that represses AR expression has been identified, where the PR binds to response elements within the AR gene, leading to hormone-mediated repression. nih.govnih.govplos.org

Estrogen Receptor (ER): The potential for aromatization of this compound to an estrogenic metabolite could lead to interaction with the estrogen receptor. The metabolite of MENT, 7α-methyl-estradiol, has demonstrated potent estrogenic activity through both ERα and ERβ. nih.gov Estrogenic activity has been shown to influence AR expression, with ERβ, in particular, being shown to repress AR in certain cell types. plos.org

The regulation of steroidogenic gene expression is a complex process. Studies on adrenal cells have shown that the expression of genes involved in androgen synthesis, such as HSD3B2, can vary between different cell lines. researchgate.net The transcriptional control of steroid hydroxylase genes is often mediated by cAMP-dependent pathways activated by peptide hormones. nih.gov

Table 1: Steroid Receptor Interaction and Gene Regulation by this compound and Related Compounds

| Receptor | Interaction | Gene Regulation | Reference |

| Androgen Receptor (AR) | Agonist | Activation of AR-dependent genes; Autoregulation leading to repression of AR gene expression. | nih.govdrugbank.comnih.govnih.govplos.org |

| Progesterone Receptor (PR) | Agonist | Activation of PR-dependent genes; Repression of AR gene expression. | nih.govnih.govnih.govplos.org |

| Estrogen Receptor (ER) | Potential for interaction via aromatized metabolites. | Potential for ER-mediated gene regulation, including repression of AR expression by ERβ. | nih.govplos.org |

Cell Proliferation and Differentiation Studies in Response to Hydroxylated 19-Norsteroids

The influence of hydroxylated 19-norsteroids on cellular proliferation and differentiation is a critical area of investigation, revealing their potential to modulate tissue growth and development.

Studies on the parent compound, 19-nortestosterone (nandrolone), have demonstrated its effects on neural stem cells. In cultured embryonic and adult neural stem cells, nandrolone was found to reduce cell proliferation. nih.gov This inhibitory effect was mediated by the androgen receptor, as it was abolished by the AR antagonist flutamide. nih.gov In vivo studies in rats confirmed these findings, showing that nandrolone decreased the proliferation of neural stem cells in the dentate gyrus. nih.gov Furthermore, nandrolone was observed to decrease the number of newly generated neuronal cells, indicating an impact on cell differentiation. nih.gov

In the context of Leydig cells, which are responsible for testosterone production in the testes, the regulation of their stem cell proliferation and differentiation is crucial for maintaining androgen levels. While direct studies on this compound are limited, research on the regulation of Leydig stem cells has identified key signaling molecules. For example, platelet-derived growth factors (PDGFs) have been shown to play distinct roles in the proliferation and differentiation of these cells. nih.gov

The effects of other steroids, such as 4-hydroxyestradiol (B23129) (a metabolite of estrogen), have been studied in the context of breast cancer. 4-hydroxyestradiol was found to induce malignant transformation of breast cells, suggesting a role in promoting cell proliferation and tumorigenesis. nih.gov

Table 2: Effects of 19-Norsteroids on Cell Proliferation and Differentiation

| Compound | Cell Type | Effect on Proliferation | Effect on Differentiation | Reference |

| 19-Nortestosterone (Nandrolone) | Neural Stem Cells | Reduced | Decreased neurogenesis | nih.gov |

| 4-Hydroxyestradiol | Breast Cells | Increased (malignant transformation) | - | nih.gov |

| Platelet-Derived Growth Factors (PDGFs) | Leydig Stem Cells | Stimulated | PDGF-AA stimulated, PDGF-BB inhibited | nih.gov |

Analysis of Intracellular Signaling Pathways Modulated by this compound

The biological actions of this compound are initiated by its binding to intracellular steroid receptors, which subsequently modulate downstream signaling pathways to alter cellular processes.

The primary mechanism of action for anabolic steroids involves their binding to the androgen receptor in the cytoplasm. drugbank.com This ligand-receptor complex then translocates to the nucleus, where it binds to DNA and alters the transcription of target genes, leading to an increase in protein synthesis, a key factor in muscle growth. drugbank.comnih.gov

Beyond the classical genomic pathway, steroid hormones can also elicit rapid, non-genomic effects through signaling cascades. The interaction of steroids with membrane-associated receptors can lead to the activation of various intracellular signaling pathways. For instance, the glucocorticoid receptor can potentiate the transcriptional activity of the mineralocorticoid receptor, suggesting a crosstalk between different steroid receptor signaling pathways. uliege.be

Furthermore, the regulation of gene expression by steroid receptors is a highly controlled process involving co-regulatory proteins and epigenetic modifications. For example, the hormone-dependent repression of the AR gene by both the androgen and progesterone receptors involves histone deacetylation, a key epigenetic mechanism for gene silencing. nih.govplos.org This suggests that this compound could modulate the activity of histone deacetylases (HDACs) to exert its effects on gene expression.

The metabolism of steroids can also influence their signaling pathways. For example, the conversion of 11-oxo C21 steroids to their C11-hydroxy counterparts by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) is crucial for their activation and subsequent agonistic activity at the progesterone receptor. mdpi.com This highlights the importance of local metabolic enzymes in modulating the activity of steroid hormones.

Emerging Research Themes and Future Directions in Hydroxylated 19 Norsteroid Science

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) in Steroid Research

The integration of multi-omics data, including proteomics and metabolomics, represents a paradigm shift in steroid research. This approach allows for a holistic view of the biological impact of hydroxylated 19-norsteroids by simultaneously analyzing multiple layers of biological information. While specific multi-omics studies on 4-Hydroxy-19-normethyltestosterone are not yet prevalent in the literature, the framework for such research is well-established within the broader field of steroid science.

Future research will likely involve treating cell cultures or animal models with this compound and subsequently performing comprehensive proteomics and metabolomics analyses. Proteomics would enable the identification and quantification of proteins whose expression levels change in response to the compound, offering insights into the cellular pathways that are modulated. This could reveal novel mechanisms of action beyond classical nuclear receptor activation.

Metabolomics, the large-scale study of small molecules, can provide a functional readout of the physiological state of a cell or organism. nih.govendocrine-abstracts.orgfrontiersin.org In the context of this compound, metabolomic profiling could identify changes in endogenous steroid metabolism, lipid profiles, and other key metabolic pathways. For instance, studies on other 19-norsteroids have utilized metabolomic approaches to understand their metabolic fate and identify key metabolites. nih.govsemanticscholar.org Such analyses for this compound could reveal unique metabolic signatures and potential biomarkers of its activity.

The true power of this approach lies in the integration of these datasets. By combining proteomics and metabolomics data, researchers can construct detailed network models of the compound's effects, linking changes in protein expression to alterations in metabolic pathways. This integrated "systems biology" approach will be crucial for a comprehensive understanding of the biological activities of this compound and for the identification of new therapeutic applications.

Application of Advanced Computational and Artificial Intelligence Models for Steroid Discovery

Advanced computational and artificial intelligence (AI) models are becoming indispensable tools in steroid discovery and development. researchgate.netnih.govresearchgate.netnih.govyoutube.com These in silico methods can accelerate the identification of novel steroid-like molecules with desired biological activities and predict their pharmacokinetic and pharmacodynamic properties, thereby reducing the time and cost of drug development.

For a compound like this compound, molecular docking simulations can predict its binding affinity and orientation within the ligand-binding pockets of various steroid receptors. nih.govmdpi.com This can help to rationalize its biological activity and guide the design of analogs with improved potency or selectivity. Beyond simple docking, molecular dynamics simulations can provide insights into the conformational changes induced by ligand binding, which are crucial for receptor activation and the recruitment of co-regulator proteins.

Machine learning and deep learning algorithms are also being increasingly applied in steroid research. These AI models can be trained on large datasets of known steroid structures and their associated biological activities to predict the properties of new, untested compounds. For example, a machine learning model could be developed to predict the anabolic and androgenic potential of novel 19-norsteroid derivatives based on their chemical structures. Such models could be used to screen virtual libraries of compounds and prioritize a smaller, more manageable number for chemical synthesis and biological testing.

Development of Novel Biocatalytic Pathways for Sustainable Steroid Synthesis

The chemical synthesis of complex steroid molecules like this compound can be challenging, often requiring multiple steps with harsh reagents and leading to significant chemical waste. The development of novel biocatalytic pathways offers a more sustainable and efficient alternative for steroid synthesis. acs.org This approach utilizes enzymes to perform specific chemical transformations with high selectivity and under mild reaction conditions.

The hydroxylation of the steroid scaffold is a key step in the synthesis of many biologically active compounds, and this is often difficult to achieve with high regioselectivity using traditional chemical methods. Cytochrome P450 monooxygenases are a class of enzymes that are particularly adept at catalyzing the hydroxylation of steroids at specific positions. researchgate.netacs.org Recent research has focused on the discovery and engineering of these enzymes to create biocatalysts for the production of valuable hydroxylated steroid intermediates. researchgate.netbiorxiv.org

For the synthesis of this compound, a potential biocatalytic route could involve the use of a specific hydroxylase to introduce the hydroxyl group at the C4 position of a 19-normethyltestosterone precursor. This would be a significant improvement over chemical methods, which may require complex protecting group strategies to achieve the desired regioselectivity.

Furthermore, the entire synthetic pathway for 19-norsteroids can be re-engineered in microbial cell factories, such as yeast or bacteria. acs.org By introducing the necessary genes for the steroid biosynthetic pathway and engineering the host metabolism, it is possible to produce these compounds from simple and inexpensive starting materials in a sustainable and environmentally friendly manner. The development of such novel biocatalytic and biosynthetic routes will be crucial for the future production of this compound and other valuable hydroxylated 19-norsteroids.

Interdisciplinary Approaches in Steroid Chemical Biology and Medicinal Chemistry

The future of hydroxylated 19-norsteroid research lies in the convergence of multiple scientific disciplines, including chemical biology, medicinal chemistry, and pharmacology. This interdisciplinary approach is essential for a comprehensive understanding of the structure-activity relationships of these compounds and for the rational design of new therapeutic agents.

Chemoenzymatic synthesis, which combines the advantages of both chemical and enzymatic methods, is a powerful strategy for the efficient and selective synthesis of novel steroid derivatives. researchgate.netacs.orgbiorxiv.orgrsc.orgresearchgate.net For example, a complex steroid scaffold could be assembled using traditional organic synthesis, followed by selective enzymatic modifications, such as hydroxylation or glycosylation, to introduce key functional groups. This approach allows for the rapid generation of a diverse library of analogs of this compound for biological screening.

Medicinal chemistry efforts will continue to focus on modifying the structure of this compound to optimize its pharmacological properties. nih.govuct.ac.zawikipedia.orglboro.ac.uk This includes improving its metabolic stability, oral bioavailability, and receptor selectivity. By systematically altering the substituents on the steroid nucleus, medicinal chemists can fine-tune the biological activity of the compound and reduce the potential for off-target effects.

The integration of these synthetic efforts with advanced biological screening and computational modeling will create a powerful feedback loop for steroid drug discovery. Novel compounds can be rapidly synthesized and tested, and the resulting data can be used to refine the computational models and guide the design of the next generation of molecules. This synergistic and interdisciplinary approach will be the driving force behind future innovations in the field of hydroxylated 19-norsteroid science.

Q & A

Q. What analytical techniques are recommended for identifying 4-Hydroxy-19-normethyltestosterone in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting this compound and its metabolites due to its high specificity for steroidal compounds. Researchers should use derivatization (e.g., silylation) to enhance volatility and detection sensitivity . Validation steps must include comparison with reference standards, assessment of recovery rates (>80%), and limits of detection (LOD < 1 ng/mL). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an alternative for polar metabolites, requiring optimization of ionization parameters (e.g., electrospray in positive mode) .

Q. How should researchers validate the purity and stability of synthesized this compound?

Purity must be verified using high-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm for steroidal absorbance) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-NMR for structural confirmation). Stability studies should assess degradation under varying temperatures (4°C vs. 25°C) and pH conditions, with data tabulated to show half-life and degradation products . Storage recommendations (e.g., -20°C in argon atmosphere) must align with observed stability profiles .

Q. What ethical guidelines apply to preclinical studies involving this compound?

Protocols must adhere to Good Clinical Practice (GCP) standards, including informed consent documentation, confidentiality safeguards (e.g., anonymized participant codes), and institutional review board (IRB) approval. Researchers should explicitly address risks of androgen exposure (e.g., hepatotoxicity) in consent forms and provide withdrawal options without penalty .

Q. What regulatory classifications govern the use of this compound in sports medicine research?

The World Anti-Doping Agency (WADA) prohibits this compound as an anabolic agent under S1.1b (Exogenous Anabolic Androgenic Steroids). Therapeutic use exemptions (TUEs) require documented medical necessity and evidence of no performance enhancement .

Advanced Research Questions

Q. How can GC-MS parameters be optimized to distinguish this compound from isomeric metabolites?

Column selection (e.g., DB-5MS with 5% phenyl polysiloxane) and temperature programming (e.g., 50°C to 300°C at 10°C/min) improve resolution. Electron impact ionization (70 eV) generates diagnostic fragments (e.g., m/z 143 for 4-hydroxylated steroids). Cross-validation with high-resolution MS (HRMS) is advised to confirm ambiguous peaks .

Q. What statistical approaches resolve contradictions in dose-response studies of this compound?

Meta-analyses should aggregate data from independent studies, applying random-effects models to account for heterogeneity. Sensitivity analyses must evaluate variables like animal strain or dosing regimen. For conflicting in vitro/in vivo results, Bayesian hierarchical models can reconcile discrepancies by weighting evidence quality (e.g., sample size, assay precision) .

Q. How can isotopic labeling elucidate the metabolic fate of this compound in human hepatocytes?

Use ¹³C- or deuterium-labeled analogs to track phase I (hydroxylation, oxidation) and phase II (glucuronidation) metabolism. Combine with LC-HRMS to identify labeled metabolites and quantify metabolic flux. Data should be presented in tables comparing isotopic enrichment ratios and kinetic parameters (e.g., Vmax, Km) .

Q. What strategies mitigate androgenic side effects in preclinical models treated with this compound?

Co-administration with selective androgen receptor modulators (SARMs) or 5α-reductase inhibitors (e.g., finasteride) can dissociate anabolic/androgenic effects. Transcriptomic profiling (RNA-seq) of androgen-responsive genes (e.g., PSA, FKBP5) in target tissues provides mechanistic insights. Dose-response curves must include endpoints like prostate weight (androgenicity) and muscle mass (anabolism) .

Methodological Notes

- Data Presentation : Raw data (e.g., chromatograms, NMR spectra) should be archived in appendices, while processed data (means ± SD, p-values) are included in the main text. Tables comparing analytical recovery rates, stability metrics, or metabolic pathways are essential for reproducibility .

- Contradiction Analysis : Use PRISMA guidelines for systematic reviews to evaluate bias in existing literature. Highlight methodological differences (e.g., immunoassay vs. MS detection) as potential sources of variability .

- Ethical Compliance : Maintain audit-ready documentation, including signed consent forms, IRB approvals, and safety reports, per FDA 21 CFR Part 312 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.